molecular formula C15H18O3 B1275926 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde CAS No. 915920-67-1

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

Cat. No.: B1275926
CAS No.: 915920-67-1
M. Wt: 246.3 g/mol
InChI Key: JQCZHNODHHLSGN-UHFFFAOYSA-N
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Description

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Reactions and Complex Formation

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, though not directly mentioned, could potentially play a role in catalytic reactions and complex formation due to its structural similarity to compounds involved in such research. For instance, studies have shown that allylic alcohols can react with Grubbs Carbene complexes to form carbonyl derivatives and undergo catalytic reactions leading to various aldehydes and ketones (Werner et al., 2003). Similarly, chelate structures involving nickel and ruthenium complexes with thiosemicarbazones derived from hydroxybenzaldehydes have been characterized, highlighting the versatility of such frameworks in coordination chemistry (Ülküseven et al., 2008).

Synthetic Organic Chemistry

In synthetic organic chemistry, compounds like this compound could be utilized as intermediates or reactants. For example, allylation reactions of aldehydes with allyltrichlorosilanes have been catalyzed by new Lewis base organocatalysts, achieving high enantioselectivities. This suggests potential applications in the synthesis of chiral molecules and pharmaceuticals (Bai et al., 2012).

Polymer Science

In the realm of polymer science, the presence of allyl groups in monomers, similar to the structure of this compound, can significantly influence the thermal and mechanical properties of the resulting polymers. For instance, novel benzoxazine monomers containing allyl groups have shown to form thermosets with excellent thermomechanical properties, indicating the potential of such compounds in developing high-performance materials (Agag & Takeichi, 2003).

Spectroscopy and Molecular Dynamics

The study of molecular interactions and dynamics in compounds similar to this compound has been facilitated by techniques like Raman spectroscopy and INS spectroscopy, combined with DFT calculations. These studies provide insights into the vibrational relaxation, hydrogen bonding, and intramolecular interactions within such molecules, which are crucial for understanding their chemical behavior and potential applications in various fields (Ramakrishnan et al., 2009); (Ribeiro-Claro et al., 2021).

Properties

IUPAC Name

3-ethoxy-4-prop-2-enoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h4-5,9-11H,1-2,6-8H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCZHNODHHLSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC=C)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406356
Record name 3-ALLYL-4-(ALLYLOXY)-5-ETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-67-1
Record name 3-ALLYL-4-(ALLYLOXY)-5-ETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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